Ethanone, 2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]-1-(hexahydro-1H-azepin-1-yl)-
Overview
Description
Ethanone, 2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]-1-(hexahydro-1H-azepin-1-yl)- is a complex organic compound with a unique structure that combines elements of pyridazine, thioether, and azepine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]-1-(hexahydro-1H-azepin-1-yl)- typically involves multiple steps, starting with the preparation of the pyridazine and azepine precursors. The key steps include:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Thioether Formation: The pyridazine derivative is then reacted with a thiol compound to introduce the thioether linkage.
Azepine Ring Formation: The final step involves the cyclization of the intermediate compound with a suitable amine to form the hexahydro-1H-azepin-1-yl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]-1-(hexahydro-1H-azepin-1-yl)- can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]-1-(hexahydro-1H-azepin-1-yl)- depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyridazine and thioether moieties may play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(4-ethylphenyl)-: Similar structure but lacks the pyridazine and azepine moieties.
Ethanone, 1-(2,4,6-trihydroxyphenyl)-: Contains multiple hydroxyl groups but lacks the thioether and azepine moieties.
Uniqueness
Ethanone, 2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]-1-(hexahydro-1H-azepin-1-yl)- is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Biological Activity
Ethanone, 2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]-1-(hexahydro-1H-azepin-1-yl)-, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
Chemical Formula: C19H26N2OS
Molecular Weight: 342.49 g/mol
CAS Number: Not available in the provided sources.
The compound features a pyridazine ring and a hexahydroazepine moiety, which are known to influence its biological properties.
Ethanone derivatives often exhibit biological activities through various mechanisms:
- Enzyme Inhibition: Compounds similar to ethanone have been studied for their ability to inhibit enzymes involved in metabolic pathways. For instance, they may target enzymes like α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism .
- Receptor Modulation: Many ethanone derivatives can interact with neurotransmitter receptors, potentially influencing neurological pathways. This interaction can lead to effects such as analgesia or sedation.
Antidiabetic Activity
Research indicates that ethanone derivatives can exhibit antidiabetic properties by inhibiting key enzymes involved in glucose metabolism:
Enzyme | Activity | Reference |
---|---|---|
α-Amylase | Inhibition of starch breakdown | |
α-Glucosidase | Reduction in glucose absorption |
In vitro studies have shown that these compounds can effectively lower blood glucose levels by preventing carbohydrate digestion and absorption.
Antimicrobial Activity
Ethanone derivatives have also demonstrated antimicrobial properties against various pathogens. For example, studies have reported that specific analogs can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections.
Neuroprotective Effects
Some ethanone compounds exhibit neuroprotective effects by modulating neurotransmitter systems. They may enhance the release of neurotransmitters or protect against oxidative stress in neuronal cells .
Case Studies
-
Antidiabetic Study:
A recent study evaluated the antidiabetic activity of an ethanone derivative in diabetic rats. The results showed a significant reduction in blood glucose levels compared to the control group, indicating its potential as a therapeutic agent for diabetes management. -
Antimicrobial Study:
Another study assessed the antimicrobial efficacy of ethanone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed significant inhibition zones, confirming their potential as antimicrobial agents.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-2-16-7-9-17(10-8-16)18-11-12-19(22-21-18)25-15-20(24)23-13-5-3-4-6-14-23/h7-12H,2-6,13-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHDNMPDGGRYBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101138344 | |
Record name | 2-[[6-(4-Ethylphenyl)-3-pyridazinyl]thio]-1-(hexahydro-1H-azepin-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101138344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896045-91-3 | |
Record name | 2-[[6-(4-Ethylphenyl)-3-pyridazinyl]thio]-1-(hexahydro-1H-azepin-1-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=896045-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[6-(4-Ethylphenyl)-3-pyridazinyl]thio]-1-(hexahydro-1H-azepin-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101138344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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